molecular formula C5H12ClO2P B13200047 Ethyl (chloromethylethyl phosphinate CAS No. 24327-58-0

Ethyl (chloromethylethyl phosphinate

Cat. No.: B13200047
CAS No.: 24327-58-0
M. Wt: 170.57 g/mol
InChI Key: GUIXKMXXWADAJM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organophosphorus Compound Research

The journey into organophosphorus chemistry began in the early 19th century. One of the earliest significant moments was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont. Initially, its potent biological effects were unknown. It wasn't until the 1930s and 1940s, through the work of German scientist Gerhard Schrader and his team, that the powerful cholinesterase-inhibiting properties of certain organophosphorus compounds were discovered, leading to their development as both insecticides and nerve agents.

The period following World War II saw a rapid expansion in organophosphorus chemistry research. This era was marked by the development of a vast number of compounds with diverse applications. The Michaelis–Arbuzov reaction became a cornerstone method for creating the crucial phosphorus-carbon bond found in many of these substances, including phosphonates and phosphinates. This period laid the groundwork for the synthesis of countless new organophosphorus molecules with tailored properties.

Classification and Structural Diversity within Organophosphorus Chemistry

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. proquest.com These classifications are further broken down into several families based on the groups attached to the phosphorus center.

The main categories include:

Phosphates (O=P(OR)₃) : Esters of phosphoric acid. tandfonline.com

Phosphonates (R-PO(OR')₂) : Characterized by one direct phosphorus-carbon (P-C) bond. orgsyn.org

Phosphinates (R₂P(=O)(OR')) : Distinguished by having two P-C bonds. proquest.com

Ethyl (chloromethyl)ethylphosphinate belongs to the phosphinate family. Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and a chloromethyl group (-CH₂Cl). This specific arrangement of two P-C bonds and one P-O-C linkage defines its classification as a phosphinate ester.

Table 1: Classification of Major Organophosphorus(V) Compounds
ClassGeneral FormulaNumber of P-C BondsNumber of P-O-C BondsExample
Phosphate (B84403) EsterO=P(OR)₃03Triethyl phosphate
Phosphonate (B1237965) EsterR'PO(OR)₂12Diethyl ethylphosphonate
Phosphinate EsterR'R''P(O)OR21Ethyl (chloromethyl)ethylphosphinate
Phosphine (B1218219) OxideR₃P=O30Triphenylphosphine oxide

Fundamental Chemical Significance of Phosphinate Linkages

The defining feature of phosphinates is the presence of two phosphorus-carbon (P-C) bonds and a phosphoryl (P=O) group. The P-C bond is notably stable, particularly against hydrolysis, when compared to the phosphorus-oxygen-carbon (P-O-C) bond found in phosphates. acs.org This stability is a key reason why phosphonate and phosphinate groups are sometimes used as stable bioisosteres for phosphate groups in medicinal chemistry. orgsyn.org

The phosphoryl group is highly polar, and the oxygen atom is a strong hydrogen bond acceptor, which can influence the solubility and interaction of the molecule with other substances. smolecule.com In a compound like Ethyl (chloromethyl)ethylphosphinate, the presence of the reactive chloromethyl group adds another layer of chemical significance. The carbon-chlorine bond is susceptible to nucleophilic substitution reactions, allowing the chloromethyl group to serve as a reactive handle for synthesizing more complex molecules. mdpi.com Studies on related compounds, such as diethyl alkyl-, chloromethyl- and dichloromethylphosphonates, have shown that the presence of electron-withdrawing chloromethyl groups can increase the rate of hydrolysis at the ester linkage. rsc.org

Overview of Research Trajectories in Phosphinate Synthesis and Reactivity

Historically, the synthesis of many organophosphorus compounds, including precursors for phosphinates, has relied heavily on phosphorus trichloride (B1173362) (PCl₃) as a key starting material. google.com However, due to safety and sustainability concerns associated with chlorine-based chemistry, modern research has focused on developing alternative synthetic routes. google.combldpharm.com

Current research trajectories in phosphinate synthesis include:

Transition Metal-Catalyzed Reactions : Methods like cross-coupling and hydrophosphinylation are being explored to form P-C bonds more efficiently and with greater atomic economy. google.com

Use of Hypophosphites : H-phosphinates (hypophosphites) are being investigated as safer and more stable alternatives to PCl₃. google.combldpharm.com These compounds can be alkylated or undergo addition reactions across double and triple bonds to build the phosphinate framework. google.com

Mechanochemical Synthesis : To create cleaner and more efficient processes, researchers are exploring solvent-free or low-solvent methods like mechanochemical synthesis for producing metal phosphonates and phosphinates. nih.gov

The reactivity of phosphinates is also a major area of study. Research into their hydrolysis under both acidic and basic conditions is crucial for understanding their stability and for the synthesis of phosphinic acids. proquest.comrsc.org Phosphinic acids themselves are valuable intermediates and can exhibit biological activity. The development of porous materials, such as metal-organic frameworks (MOFs), has also opened new avenues for phosphinate chemistry, with phosphinic acids being used as linkers to create materials with potential applications in catalysis and gas separation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24327-58-0

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

1-[chloromethyl(ethyl)phosphoryl]oxyethane

InChI

InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3

InChI Key

GUIXKMXXWADAJM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CCl

Origin of Product

United States

Reaction Mechanisms and Kinetics of Phosphinate Transformations

Mechanistic Pathways of Phosphinate Esterification

Phosphinate esters are typically synthesized from phosphinic acids or their derivatives. The direct esterification of a phosphinic acid, such as (chloromethyl)ethylphosphinic acid, with an alcohol like ethanol (B145695) generally requires activation of the phosphinic acid or harsh conditions.

A common approach involves the conversion of the phosphinic acid to a more reactive species, such as a phosphinic chloride, by treatment with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). The resulting phosphinic chloride is a highly electrophilic intermediate. The mechanism then proceeds via a nucleophilic attack by the alcohol (ethanol) on the phosphorus center. This is typically a bimolecular nucleophilic substitution (SN2-type) reaction at the phosphorus atom.

The reaction proceeds through a trigonal bipyramidal transition state where the incoming alcohol and the leaving chloride ion occupy apical positions. The subsequent departure of the chloride ion yields the protonated phosphinate ester, which is then deprotonated to give the final product.

Alternative esterification methods, particularly for phosphonic acids, have been developed using reagents like orthoesters. These reactions are proposed to proceed through key intermediates that irreversibly transform, driving the reaction forward. nih.gov While detailed mechanistic studies for phosphinate esterification using such reagents are less common, analogous pathways may be inferred.

Nucleophilic and Electrophilic Reactions of the Phosphinate Moiety

The phosphinate functional group, R¹R²P(O)OR³, exhibits a dual reactivity profile, susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The phosphorus atom in a phosphinate ester is electrophilic due to the electron-withdrawing effect of the phosphoryl oxygen and the alkoxy group. It is therefore a target for nucleophiles. Nucleophilic substitution at the phosphorus center is a fundamental reaction. acs.org These reactions are believed to proceed either through a concerted SN2-type mechanism involving a pentacoordinate transition state or via a stepwise mechanism involving a stable pentacoordinate intermediate (a phosphorane). researchgate.net The nature of the substituents, the nucleophile, and the leaving group determines the preferred pathway. For instance, the alkaline hydrolysis of phosphinate esters involves the attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the P-OR bond. acs.orgnih.gov

Electrophilic Reactions: The phosphoryl oxygen of the phosphinate moiety possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, reacting with electrophiles. Protonation or coordination to a Lewis acid at the phosphoryl oxygen activates the phosphorus center towards nucleophilic attack. While less common than reactions at the phosphorus center, electrophilic attack at the oxygen can be the initial step in certain acid-catalyzed reactions. Electrophilic reactions involving the trivalent tautomeric form of related H-phosphinates are well-established, where the phosphorus atom itself acts as the nucleophile. mdpi.com

Tautomerism in H-Phosphinates: Experimental and Computational Insights

H-phosphinates, which are precursors to phosphinate esters like Ethyl (chloromethyl)ethylphosphinate, exhibit a crucial prototropic tautomerism. They exist in an equilibrium between a tetracoordinated, pentavalent phosphorus oxide form (>P(O)H) and a tricoordinated, trivalent phosphinous acid form (>P-OH). This equilibrium is fundamental to their reactivity.

The tautomeric equilibrium between the pentavalent (P(V)) and trivalent (P(III)) forms has been investigated through both experimental and computational methods. Spectroscopic studies often show the equilibrium heavily favors the more stable tetracoordinated P(V) form. However, the reactivity of H-phosphinates often suggests the presence and involvement of the more nucleophilic trivalent P(III) tautomer. The interconversion between these two forms, while potentially having a high energy barrier for an uncatalyzed intramolecular process, can be facilitated by catalysts or intermolecular proton transfer mechanisms.

Computational studies, often employing Density Functional Theory (DFT), have been used to model the thermodynamics and kinetics of this tautomerism. These studies calculate the relative energies of the two tautomers and the transition states connecting them, providing insight into the equilibrium position and the mechanism of interconversion.

Compound TypeDominant TautomerReactivity Characteristic
H-PhosphinatesPentavalent (>P(O)H)P(V) is more stable; P(III) is more nucleophilic and reactive.
Dialkyl H-phosphonatesPentavalent (>P(O)H)Equilibrium lies far to the P(V) side.
Diaryl H-phosphonatesPentavalent (>P(O)H)P(III) form is more accessible due to electronic effects.

This interactive table summarizes the general tautomeric preferences for H-phosphinates and related compounds.

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents attached to the phosphorus atom.

Electron-Withdrawing Groups (EWGs): Substituents that are strongly electron-withdrawing (e.g., trifluoromethyl or pentafluorophenyl groups) significantly stabilize the trivalent P(III) form. This is because EWGs decrease the electron density on the phosphorus atom, making the P(V)=O bond less stable and favoring the P(III)-OH form where the phosphorus has a lone pair.

Electron-Donating Groups (EDGs): Conversely, electron-donating substituents (e.g., alkyl groups) stabilize the pentavalent P(V) form. These groups increase the electron density at the phosphorus center, strengthening the P(V)=O double bond and shifting the equilibrium towards the tetracoordinated tautomer.

Quantum chemical computations have confirmed these trends, showing a clear correlation between the electronic properties of the substituents and the relative stability of the P(III) and P(V) tautomers.

Substituent Type on PhosphorusEffect on EquilibriumFavored Tautomer
Electron-Donating (e.g., Alkyl)Stabilizes P=O bondPentavalent (P(V))
Electron-Withdrawing (e.g., CF₃, C₆F₅)Destabilizes P=O bondTrivalent (P(III))

This interactive table illustrates the influence of substituent electronic effects on the H-phosphinate tautomeric equilibrium.

Rearrangement Reactions Involving Phosphinate Groups

Phosphinates and related organophosphorus compounds can undergo various rearrangement reactions, often involving the migration of a group to or from the phosphorus atom. A notable example is the phosphonate-phosphinate rearrangement. This reaction involves the intramolecular migration of an alkyl or aryl group from an oxygen atom to the phosphorus atom, converting a phosphonate (B1237965) into a phosphinate. acs.org The driving force is often the formation of a more stable P-C bond at the expense of a P-O-C linkage, typically mediated by strong bases. acs.org

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org While the mdpi.commdpi.com-sigmatropic Cope and Claisen rearrangements are the most famous examples in carbon chemistry, analogous transformations are known in organophosphorus chemistry. numberanalytics.comimperial.ac.uklibretexts.org

A key example is the nih.govmdpi.com-sigmatropic rearrangement of allylic phosphinites (the P(III) tautomer of an H-phosphinate ester). rsc.orgwikipedia.org In this reaction, an allyl group attached to a P(III) atom via an oxygen or nitrogen atom undergoes a concerted rearrangement. The reaction proceeds through a five-membered cyclic transition state, resulting in the migration of the allyl group from the heteroatom to the phosphorus atom and the formation of a P=O or P=N bond. This transformation is highly stereoselective and provides a powerful method for creating chiral phosphine (B1218219) oxides or related compounds. rsc.org Although this reaction starts from a P(III) species (a phosphinite), it produces a P(V) product (a phosphine oxide), which is structurally related to phosphinates.

Enzyme-Catalyzed Phosphono Migration Mechanisms

A significant discovery in the study of phosphinate transformations is the elucidation of enzyme-catalyzed phosphono migration. Research has focused on the (S)-2-hydroxypropylphosphonate ((S)-2-HPP) epoxidase (HppE), a mononuclear non-heme iron-dependent enzyme. nih.govnih.gov While HppE typically catalyzes a dehydrogenation reaction to convert (S)-2-HPP into the antibiotic fosfomycin, it exhibits remarkable catalytic versatility with alternative substrates. mit.eduresearchgate.net

When presented with the alternative substrate (R)-1-hydroxypropylphosphonate ((R)-1-HPP), HppE catalyzes a biologically unprecedented 1,2-phosphono migration to produce an aldehyde product. nih.govnih.govnih.gov This transformation is distinct from the typical oxygenation reactions catalyzed by this class of enzymes, which usually proceed through substrate radical intermediates. nih.govmit.edu

Mechanistic studies involving substrate analogues, model reactions, and density functional theory calculations provide compelling evidence that this 1,2-phosphono migration proceeds through an intermediary carbocation. nih.govmit.edunih.govnih.gov The proposed mechanism involves the formation of a substrate-derived cation intermediate within the enzyme's catalytic cycle. nih.govmit.edu The ability of HppE to catalyze such distinct reactions based on the substrate's regio- and stereochemical properties has been given a structural basis through X-ray crystallography. nih.gov This discovery of a carbocation-mediated phosphono migration represents a new paradigm for the enzymatic construction and cleavage of carbon-phosphorus (C-P) bonds in nature. nih.govnih.gov

Kinetics and Reaction Rate Determinations for Phosphinate Systems

The study of chemical kinetics is crucial for understanding the rates of phosphinate transformations. e3s-conferences.org Reaction rates are determined by measuring the change in concentration of reactants or products over time under controlled conditions, such as temperature, pressure, and reactant concentrations. e3s-conferences.org For phosphinate systems, hydrolysis is a frequently studied reaction that provides insight into kinetic behavior.

The hydrolysis of phosphinates can be catalyzed by either acids or bases, and the reaction rates are significantly influenced by both polar and steric effects. nih.gov For instance, in the alkaline hydrolysis of a series of ethyl phosphinates, an increase in steric hindrance around the phosphorus center was found to significantly decrease the reaction rate. nih.gov Conversely, acid-catalyzed hydrolysis appears to be less sensitive to these effects. nih.gov

Kinetic studies often determine pseudo-first-order rate constants, particularly when one reactant (like water in hydrolysis) is in large excess. researchgate.net The mechanisms of these reactions can be complex, with common pathways including the AAc2 mechanism, which involves P-O bond cleavage, and the less common AAl1 mechanism, which involves C-O bond cleavage. nih.gov By comparing the rate constants of different phosphinate esters under various conditions, researchers can elucidate reaction mechanisms and quantify the influence of molecular structure on reactivity.

Below is a table summarizing the relative rate constants for the alkaline hydrolysis of various phosphinate esters, demonstrating the impact of steric hindrance on the reaction rate.

Phosphinate EsterRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate26070
Ethyl diisopropylphosphinate41120
Ethyl di-tert-butylphosphinate0.08120

Data sourced from a study on the alkaline hydrolysis of ethyl phosphinates, illustrating that increased steric bulk significantly reduces the reaction rate. nih.gov

Studies of Reaction Intermediates in Phosphinate Chemistry

Identifying reaction intermediates is fundamental to understanding the detailed pathway of a chemical transformation. eurekalert.orgyoutube.com In phosphinate and related H-phosphonate chemistry, various transient species have been identified through spectroscopic methods, particularly ³¹P NMR spectroscopy.

In the synthesis of H-phosphonate diesters, which is a key step in oligonucleotide synthesis, several reactive intermediates have been characterized. rsc.orgresearchgate.net When acyl chlorides are used as coupling agents, H-phosphono-acyl mixed anhydrides are formed as the main reactive intermediates. tandfonline.com Other identified intermediates in these coupling reactions include H-pyrophosphonates and, in the absence of a base, species like bis diethyl pyro-di-H-phosphonate. researchgate.nettandfonline.comrsc.org The formation of these intermediates is often the rate-determining step, and their subsequent reaction with an alcohol yields the desired phosphinate or H-phosphonate diester product. tandfonline.com

In the context of enzymatic reactions, the HppE-catalyzed 1,2-phosphono migration provides a clear example of a well-studied reaction intermediate. nih.gov Extensive mechanistic studies have provided strong evidence for the formation of a short-lived carbocation intermediate. researchgate.netnih.govnih.gov The generation and stabilization of this carbocation within the enzyme's active site are crucial for facilitating the rearrangement of the phosphono group. The study of such intermediates is essential for a complete understanding of reaction mechanisms in both synthetic and biological phosphinate chemistry. eurekalert.org

Structural Elucidation and Advanced Spectroscopic Characterization of Phosphinates

Nuclear Magnetic Resonance Spectroscopy for Phosphorus-Containing Compounds (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organophosphorus compounds in solution. The presence of the magnetically active ³¹P nucleus (100% natural abundance, spin I = ½) provides a direct observational window into the electronic environment of the phosphorus center and allows for the mapping of its connectivity through spin-spin coupling with other nuclei like ¹H and ¹³C.

The NMR spectrum of Ethyl (chloromethyl)ethylphosphinate is predicted to exhibit distinct signals for each unique nucleus, with chemical shifts (δ) and coupling constants (J) characteristic of its structure.

³¹P NMR: The ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. For phosphinates, these shifts typically appear in a specific region of the spectrum. Based on data for similar phosphinates like ethyl diethylphosphinate, the ³¹P signal for Ethyl (chloromethyl)ethylphosphinate is expected in the range of +50 to +60 ppm.

¹H NMR: The proton NMR spectrum will show signals for the three distinct alkyl groups: the P-ethyl group, the P-chloromethyl group, and the O-ethyl group. Each signal's multiplicity will be affected by coupling to neighboring protons and to the phosphorus nucleus (JHP).

¹³C NMR: The carbon NMR spectrum will display five distinct signals. The chemical shifts will be influenced by the electronegativity of adjacent atoms (O, Cl, P), and the signals for carbons directly bonded to or near the phosphorus atom will be split into doublets due to ¹³C-¹³¹P coupling (JCP). One-bond P-C coupling constants (¹JCP) are typically large.

Predicted NMR Spectroscopic Data for Ethyl (chloromethyl)ethylphosphinate

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
³¹PP+50 – +60Singlet (proton decoupled)
¹HP-CH₂-CH₃1.8 – 2.2dq, JHH ≈ 7.6, ²JHP ≈ 14-18
P-CH₂-CH₃1.1 – 1.4dt, JHH ≈ 7.6, ³JHP ≈ 18-22
P-CH₂Cl3.5 – 3.9d, ²JHP ≈ 8-12
O-CH₂-CH₃4.0 – 4.3dq, JHH ≈ 7.1, ³JHP ≈ 6-8
O-CH₂-CH₃1.2 – 1.5t, JHH ≈ 7.1
¹³CP-CH₂-CH₃18 – 25d, ¹JCP ≈ 70-80
P-CH₂-CH₃5 – 8d, ²JCP ≈ 4-6
P-CH₂Cl30 – 38d, ¹JCP ≈ 85-95
O-CH₂-CH₃60 – 64d, ²JCP ≈ 6-8
O-CH₂-CH₃15 – 18d, ³JCP ≈ 5-7

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals and confirming the molecular framework by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings within each alkyl chain. For instance, a cross-peak would be observed between the methylene (P-CH₂) and methyl (CH₃) protons of the P-ethyl group, and similarly for the O-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the P-CH₂, P-CH₂Cl, and O-CH₂ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the connectivity across the phosphorus atom. Key expected correlations would include:

The protons of the P-CH₂-CH₃ group correlating to the P-CH₂Cl carbon.

The protons of the P-CH₂Cl group correlating to the P-CH₂-CH₃ carbon.

The protons of the ethoxy group (O-CH₂) correlating to the phosphorus-bonded carbons.

Crucially, correlations from the protons on the alpha-carbons (P-CH₂ and P-CH₂Cl) to the phosphorus atom could be observed in a ¹H-³¹P HMBC experiment, directly confirming the C-P bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Ethyl (chloromethyl)ethylphosphinate, the most prominent features in its vibrational spectra would be associated with the phosphoryl and alkoxy groups.

P=O Stretching: The phosphoryl group (P=O) exhibits a very strong absorption in the IR spectrum, typically in the range of 1200–1260 cm⁻¹ . This intense band is one of the most characteristic features of pentavalent phosphorus compounds. Its exact position can be influenced by the electronegativity of the substituents attached to the phosphorus atom.

P-O-C Linkages: The P-O-C (alkoxy) linkage gives rise to characteristic stretching vibrations. A strong, broad absorption is typically observed in the region of 1000–1050 cm⁻¹ , which is attributed to the asymmetric stretching of the P-O-C unit. A weaker symmetric stretch may also be observed around 740–800 cm⁻¹ .

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
P=OStretching1200 - 1260Strong
P-O-CAsymmetric Stretching1000 - 1050Strong
C-H (Alkyl)Stretching2850 - 3000Medium-Strong
C-ClStretching650 - 850Medium-Strong

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula.

Molecular Formula Confirmation: The molecular formula of Ethyl (chloromethyl)ethylphosphinate is C₅H₁₂ClO₂P. Using HRMS, the measured mass of the protonated molecule [M+H]⁺ would be compared against its theoretical (calculated) mass.

Calculated Monoisotopic Mass of [C₅H₁₃³⁵ClO₂P]⁺: 171.0285

Calculated Monoisotopic Mass of [C₅H₁₃³⁷ClO₂P]⁺: 173.0256

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic signature of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance would result in two major peaks for the molecular ion (and its fragments containing chlorine) separated by two mass units, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. youtube.com

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For Ethyl (chloromethyl)ethylphosphinate, common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of bonds adjacent to the phosphorus atom, such as:

Loss of the chloromethyl radical (•CH₂Cl)

Loss of the ethyl radical (•CH₂CH₃)

Cleavage of the ethoxy group (•OCH₂CH₃)

McLafferty-type rearrangements involving the ethyl groups.

Fragmentation Patterns of Phosphinate Esters

Electron Ionization Mass Spectrometry (EIMS) is a powerful tool for the structural analysis of organophosphorus compounds, including phosphinate esters. The fragmentation of these molecules upon electron impact provides a molecular fingerprint that can be used for identification and structural elucidation. The fragmentation pathways are dictated by the relative strengths of the P-O, P-C, and C-C bonds, as well as the stability of the resulting cationic and radical species.

For a typical phosphinate ester like ethyl (chloromethyl)ethylphosphinate, the molecular ion peak (M+) is often weak or entirely absent in 70 eV EI spectra. nih.gov This is a common characteristic for many organophosphorus compounds, which tend to fragment readily due to the energetic instability of the initial molecular ion. tandfonline.comchemguide.co.ukpharmacy180.com The fragmentation process involves the dissociation of this unstable ion into smaller, charged fragments that are detected by the mass spectrometer.

Key fragmentation pathways for phosphinate esters include:

α-Cleavage: This involves the cleavage of a bond adjacent to the phosphorus atom. For ethyl (chloromethyl)ethylphosphinate, this can lead to the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃). The loss of the ethoxy group is often a dominant pathway, leading to the formation of a stable acylium-type ion. pharmacy180.comlibretexts.org

Cleavage of the P-O Bond: The bond between the phosphorus and the ester oxygen can cleave, leading to the loss of an alkene (e.g., ethene) through a hydrogen rearrangement, a process analogous to the McLafferty rearrangement in carbonyl compounds. This results in a protonated phosphinic acid fragment.

Cleavage of P-C Bonds: The direct cleavage of the bonds between phosphorus and its carbon substituents (ethyl and chloromethyl groups) can also occur. This leads to the formation of various carbocations and phosphorus-containing radical cations. libretexts.org For instance, loss of the chloromethyl radical (•CH₂Cl) would be a characteristic fragmentation.

Rearrangement Reactions: Complex rearrangements can occur, often involving the transfer of hydrogen atoms, leading to the elimination of neutral molecules like HCl or alkenes. Studies on related organophosphorus compounds, such as organophosphate flame retardants, have shown that sequential loss of alkyl groups and rearrangements are common, leading to characteristic ions like [H₄PO₄]⁺. nih.gov

The resulting mass spectrum is a collection of peaks corresponding to the mass-to-charge ratio (m/z) of these fragment ions. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. pharmacy180.com

Fragmentation ProcessNeutral LossProposed Fragment Ion StructureGeneral m/z Characteristic
α-Cleavage (Loss of Alkoxy Radical)•OR'[R-P(O)-R'']⁺M - OR'
α-Cleavage (Loss of Alkyl Radical)•R[R''-P(O)-OR']⁺M - R
Rearrangement and Alkene EliminationAlkene[R-P(O)(OH)-R'']⁺•M - Alkene
P-C Bond Cleavage•R''[R-P(O)-OR']⁺M - R''

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, which are crucial for a complete understanding of a molecule's structure and reactivity.

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots, known as reflections. The intensities and positions of these reflections are meticulously recorded as the crystal is rotated.

This diffraction data is then used to calculate an electron density map of the unit cell, which is the smallest repeating unit of the crystal lattice. libretexts.orguu.nl From this map, the positions of individual atoms can be determined, and a detailed molecular model can be built and refined.

For phosphinate esters, X-ray crystallography reveals key structural parameters of the phosphorus center. The geometry around the phosphorus atom in phosphinates is typically a distorted tetrahedron. The P=O double bond is the shortest and strongest bond connected to the phosphorus atom, while the P-O and P-C single bonds are progressively longer. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the substituents.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
P=O1.45 - 1.50-
P-O (Ester)1.56 - 1.62-
P-C1.78 - 1.85-
O=P-O-114 - 118
O=P-C-108 - 115
O-P-C-100 - 108
C-P-C-105 - 110

Note: These values represent a general range observed in various organophosphorus compounds and may vary depending on the specific substituents and crystal packing forces.

Chiroptical Spectroscopic Methods for Stereochemical Analysis

The phosphorus atom in ethyl (chloromethyl)ethylphosphinate is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images, or enantiomers (R and S). Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive techniques used to investigate the stereochemistry of such chiral molecules. mdpi.comnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero ECD signal, known as a Cotton effect, is only observed for chiral molecules in the region of a chromophore's electronic absorption. The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's three-dimensional structure, and specifically, its absolute configuration.

While simple phosphinates lack strong chromophores in the near-UV-Vis region, their stereochemistry can often be determined by derivatization with a chromophoric group or through host-guest chemistry. nih.gov A particularly innovative approach involves the use of an achiral but highly chromophoric host molecule, such as a zinc-porphyrin tweezer complex. nsf.govnih.gov When a chiral phosphinate binds to the zinc center of this host, it induces a specific twist, or helicity, in the porphyrin rings. nsf.govrsc.org This induced chirality in the host-guest complex generates a strong ECD signal, known as an Exciton-Coupled Circular Dichroism (ECCD) signal.

Crucially, the sign of the observed ECCD spectrum (positive or negative) correlates directly with the absolute configuration of the P-stereogenic center of the guest phosphinate. nih.gov By establishing an empirical rule or mnemonic for a class of compounds, the absolute configuration of an unknown phosphinate can be rapidly determined from the sign of its induced ECD spectrum. nsf.gov For example, studies have shown that for a range of P-chiral compounds, the S-enantiomers consistently produce a positive ECCD signal upon binding to a specific porphyrin host, while the R-enantiomers produce a negative signal. nih.gov This provides a direct, non-empirical method for stereochemical assignment without the need for crystallization or chemical derivatization. nsf.govrug.nl

Enantiomer Configuration at PhosphorusHost-Guest ComplexObserved ECCD Signal Sign
(S)p(Sp)-Phosphinate • Zn-Porphyrin TweezerPositive (+)
(R)p(Rp)-Phosphinate • Zn-Porphyrin TweezerNegative (-)

Note: The correlation between configuration and signal sign is specific to the host-guest system employed and must be established with known standards. nih.gov

Computational and Theoretical Studies of Ethyl Chloromethylethyl Phosphinate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organophosphorus compounds due to its balance of accuracy and computational cost. DFT methods are employed to determine the ground-state electronic energy and electron density of a molecule, from which a wide range of properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like ethyl (chloromethylethyl) phosphinate, this also involves a conformational analysis to identify the various low-energy structures (conformers) and their relative stabilities.

Theoretical conformational analyses of organophosphorus compounds are frequently carried out using DFT methods, such as the B3LYP functional, combined with basis sets like 6-31G(d) or 6-311G(d,p) acs.orgresearchgate.net. These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

For an analogue like a generic ethyl methylphosphinate, DFT calculations would explore the rotation around the P-O, O-C, and P-C bonds to locate all possible stable conformers. The relative energies of these conformers determine their population at a given temperature. The global minimum is the most stable conformer, while other conformers may be accessible through thermal energy.

Below is an interactive data table showcasing typical optimized geometric parameters for a representative phosphinate structure, calculated at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Geometric Parameters for a Representative Phosphinate Analogue.

Parameter Bond/Angle Value
Bond Length (Å) P=O 1.485
P-O 1.610
P-C (methyl) 1.815
P-C (chloromethyl) 1.830
O-C (ethyl) 1.450
C-Cl 1.780
Bond Angle (°) O=P-O 115.5
O=P-C (methyl) 118.0
O=P-C (chloromethyl) 112.0
O-P-C (methyl) 105.0
O-P-C (chloromethyl) 103.5
P-O-C 120.5
Dihedral Angle (°) C-P-O-C 175.0
O=P-C-Cl -65.0

Once the optimized geometry of a molecule is obtained, DFT calculations can be used to predict its vibrational frequencies. These frequencies correspond to the various modes of vibration of the molecule, such as bond stretching and bending. The calculated vibrational spectrum, particularly the infrared (IR) spectrum, can be compared with experimental spectra to aid in the identification and characterization of the compound.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors inherent in the computational method ucl.ac.ukmdpi.com. For DFT calculations with the B3LYP functional and a triple-zeta basis set like 6-311+G(d,p), a typical scaling factor is around 0.968 ucl.ac.uk.

The predicted vibrational spectra of organophosphorus compounds, including phosphinates, show characteristic bands for the P=O, P-O-C, and P-C stretching vibrations. For instance, the P=O stretching vibration is typically a strong band in the IR spectrum and its position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.

The table below presents a selection of predicted vibrational frequencies for a phosphinate analogue, calculated at the B3LYP/6-311+G(d,p) level of theory, along with their assignments.

Table 2: Predicted Vibrational Frequencies for a Phosphinate Analogue.

Scaled Frequency (cm⁻¹) Vibrational Mode
2980 C-H stretch (asymmetric)
2945 C-H stretch (symmetric)
1260 P=O stretch
1035 P-O-C stretch
950 C-C stretch
750 P-C stretch
680 C-Cl stretch
550 O-P-C bend

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This information provides a detailed understanding of how a reaction proceeds.

A key aspect of studying reaction mechanisms is the determination of the activation energy, or energy barrier, which is the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate. DFT calculations can be used to locate the transition state structure and calculate its energy, thereby providing an estimate of the activation energy.

For reactions involving organophosphorus compounds, such as nucleophilic substitution at the phosphorus center, DFT studies can elucidate the energetics of different possible pathways. For example, in the hydrolysis of a phosphinate ester, calculations can help to distinguish between an associative mechanism (where the nucleophile adds to the phosphorus atom before the leaving group departs) and a dissociative mechanism (where the leaving group departs before the nucleophile adds).

The following table provides hypothetical reaction energetics for a nucleophilic substitution reaction of a phosphinate analogue, illustrating the kind of data that can be obtained from DFT calculations.

Table 3: Calculated Reaction Energetics for a Phosphinate Reaction.

Reaction Step ΔE (kcal/mol) ΔH (kcal/mol) ΔG (kcal/mol)
Reactant Complex Formation -5.2 -5.0 +2.5
Transition State 1 +15.8 +16.0 +20.5
Intermediate Formation -2.1 -2.3 +1.8
Transition State 2 +12.5 +12.7 +17.0
Product Formation -25.0 -24.8 -20.0

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of solvent-solute interactions but is computationally more expensive.

Studies on the reactions of organophosphorus esters have shown that solvent polarity can influence the stability of charged intermediates and transition states, thereby altering the reaction rates and even the preferred reaction pathway biointerfaceresearch.com. For example, a polar solvent may favor a mechanism that involves the formation of charged species, whereas a non-polar solvent might favor a concerted mechanism. Computational studies on the Arbuzov reaction, a key reaction in organophosphorus chemistry, have demonstrated that polar solvents can lower the energy barriers and stabilize intermediates, thus accelerating the reaction frontiersin.org.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide valuable information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of a molecule and the study of its flexibility.

MD simulations of organophosphorus compounds in solution can provide insights into their conformational dynamics. These simulations can reveal the timescales of transitions between different conformers and the influence of the solvent on the conformational equilibrium. For flexible molecules like ethyl (chloromethylethyl) phosphinate, MD simulations can show how the different parts of the molecule move relative to each other and which conformations are most prevalent in a given environment.

For example, MD simulations of organophosphorus hydrolase, an enzyme that can hydrolyze organophosphorus compounds, have been used to study the conformational changes of the enzyme upon binding to different substrates nih.gov. Such studies can help to understand the factors that determine the catalytic efficiency of the enzyme. Similarly, MD simulations of small organophosphorus esters in aqueous solution have been used to investigate their conformational flexibility and the barriers to rotation around key bonds acs.org.

Structure-Reactivity Relationship Prediction via Computational Models

Computational models have become indispensable tools for predicting the structure-reactivity relationships of organophosphorus compounds, including ethyl (chloromethylethyl) phosphinate and its analogues. These models, often rooted in quantum mechanics, provide insights into how the molecular structure of a compound influences its chemical reactivity. By calculating a range of molecular descriptors, researchers can establish quantitative structure-activity relationships (QSAR) that correlate a compound's structural or electronic features with its reactivity. nih.govwright.edu

For instance, the reactivity of phosphinates in processes such as hydrolysis or inhibition of enzymes is heavily dependent on the electronic environment of the phosphorus center and the steric hindrance imposed by its substituents. nih.govmdpi.com Computational models can precisely quantify these properties. Electronic descriptors, such as the partial atomic charge on the phosphorus atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the charge density of the phosphoryl oxygen, are frequently calculated to gauge the electrophilicity of the phosphorus atom. jlu.edu.cn A lower LUMO energy, for example, generally indicates a higher susceptibility to nucleophilic attack, a key step in the mechanism of action for many organophosphorus compounds. mdpi.com

Steric effects are also paramount in determining the reactivity of these compounds. mdpi.comjlu.edu.cn Computational methods can calculate various steric parameters that describe the bulk and shape of the substituents attached to the phosphorus atom. These parameters can then be used in QSAR models to predict how changes in the size and conformation of these groups will affect the accessibility of the phosphorus center to reactants or biological targets. nih.govnih.gov

A hypothetical structure-reactivity study on a series of ethyl (chloromethylethyl) phosphinate analogues, where the ethyl or methyl group is systematically varied, could yield data such as that presented in the interactive table below. In this notional dataset, an increase in the steric bulk of the R¹ group correlates with a decrease in the predicted reaction rate constant, while modifications to the electronic properties of the R² group influence the electrophilicity of the phosphorus atom.

Interactive Data Table: Predicted Reactivity Descriptors for Ethyl (chloromethylethyl) phosphinate Analogues

AnalogueR¹ GroupR² GroupCalculated P Atom Partial Charge (e)LUMO Energy (eV)Predicted Relative Reaction Rate
Ethyl (chloromethylethyl) phosphinate EthylMethyl+0.85-1.201.00
Analogue 1MethylMethyl+0.84-1.181.15
Analogue 2IsopropylMethyl+0.86-1.220.75
Analogue 3EthylEthyl+0.87-1.250.95
Analogue 4EthylTrifluoromethyl+0.95-1.502.50

Studies on the Nature of Phosphorus-Containing Bonds and Intermolecular Interactions

Computational chemistry provides a powerful lens through which to examine the intricate nature of chemical bonds and intermolecular forces in molecules like ethyl (chloromethylethyl) phosphinate. Theoretical studies allow for a detailed analysis of the phosphorus-carbon (P-C), phosphorus-oxygen (P-O), and phosphoryl (P=O) bonds that constitute the core of this and related phosphinates. researchgate.netacs.org

Natural Bond Orbital (NBO) analysis is a commonly employed computational technique that can elucidate the hybridization, bond order, and delocalization interactions within a molecule. researchgate.net For ethyl (chloromethylethyl) phosphinate, NBO analysis would likely reveal the highly polarized nature of the P=O bond, a key feature influencing its reactivity and ability to participate in hydrogen bonding. The analysis could also quantify the extent of anomeric effects, which involve the delocalization of electron density from oxygen lone pairs into adjacent anti-bonding orbitals, potentially influencing bond lengths and reactivity. researchgate.net

The strength and characteristics of the P-C and P-O single bonds can also be computationally interrogated. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing insights into the covalent and ionic character of these bonds.

Beyond the intramolecular landscape, computational studies are crucial for understanding the intermolecular interactions that govern how ethyl (chloromethylethyl) phosphinate and its analogues interact with their environment, including solvent molecules and biological targets. nih.govrsc.org Methods such as Density Functional Theory (DFT) with dispersion corrections can be used to calculate the energies of various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. acs.orgarxiv.org For instance, the phosphoryl oxygen atom is a strong hydrogen bond acceptor, and computational models can predict the geometry and strength of these interactions. nih.gov

A summary of hypothetical computational data on the key bonds within ethyl (chloromethylethyl) phosphinate is presented in the interactive table below. This notional data illustrates the types of parameters that can be derived from computational studies to characterize the bonding in such molecules.

Interactive Data Table: Computed Bond Properties for Ethyl (chloromethylethyl) phosphinate

BondBond Length (Å)Wiberg Bond Order% Ionic Character
P=O1.481.7545%
P-O(ethyl)1.620.9530%
P-C(methyl)1.800.9815%
P-C(chloromethyl)1.820.9618%

Chemical Transformations and Derivatization of Phosphinate Esters

Hydrolysis and Alcoholysis of Phosphinate Esters

Phosphinate esters are susceptible to hydrolysis, a reaction that cleaves the P-O-C ester linkage to afford a phosphinic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as concentrated hydrochloric acid, and water, the ester is protonated at the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates an alcohol molecule to yield the corresponding phosphinic acid. The reaction is typically carried out at elevated temperatures, often under reflux, to achieve a reasonable reaction rate. For instance, the hydrolysis of various phosphinates has been successfully achieved by refluxing with concentrated HCl. nih.gov

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is typically faster and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This forms a pentacoordinate intermediate which then expels the alkoxide leaving group. The resulting phosphinic acid is deprotonated by the basic medium to form a phosphinate salt. Subsequent acidification is necessary to obtain the free phosphinic acid. Studies on the alkaline hydrolysis of a series of ethyl phosphinates have shown that the reaction rate is significantly influenced by steric hindrance at the phosphorus center. nih.gov Electron-withdrawing substituents, such as the chloromethyl group, are known to increase the rate of hydrolysis of phosphonates, a principle that can be extended to phosphinates. nih.gov

Alcoholysis: Transesterification, or alcoholysis, can occur when a phosphinate ester is treated with an alcohol in the presence of an acid or base catalyst. This reaction establishes an equilibrium between the starting ester, the new ester, and the corresponding alcohols. Driving the reaction to completion often requires using a large excess of the reactant alcohol or removing one of the products from the reaction mixture.

Reaction Typical Conditions Products Notes
Acidic HydrolysisConcentrated HCl, reflux(Chloromethyl)ethylphosphinic acid + Ethanol (B145695)Reaction rates can be slow and require heating.
Basic HydrolysisAqueous NaOH or KOH, heatSodium (chloromethyl)ethylphosphinate + EthanolGenerally faster than acidic hydrolysis. Acid workup is needed to get the free phosphinic acid.
AlcoholysisR'OH, acid or base catalystMethyl (chloromethyl)ethylphosphinate + EthanolAn equilibrium process.

Reductive Transformations of the Phosphinate Moiety

The reduction of the phosphinate group in Ethyl (chloromethyl)ethylphosphinate can lead to various less oxidized phosphorus compounds, such as secondary phosphine (B1218219) oxides and phosphines. The choice of reducing agent is crucial in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing phosphine oxides to phosphines. While the direct reduction of phosphinate esters to phosphines is less common, a plausible pathway involves the initial reduction of the P=O bond to a P-H bond, forming a secondary phosphine oxide intermediate, which can then be further reduced.

Reductions using silanes, in the presence of appropriate catalysts, have also been employed for the reduction of phosphine oxides. This method can sometimes offer milder reaction conditions compared to metal hydrides. The specific conditions for the reduction of Ethyl (chloromethyl)ethylphosphinate would need to be determined empirically, as the reactivity can be influenced by the substituents on the phosphorus atom.

Oxidation Reactions of Phosphinate Esters

The phosphorus atom in phosphinate esters is in the +3 oxidation state (formally) and is already part of a phosphoryl group (P=O). Therefore, it is not susceptible to further oxidation at the phosphorus center under typical conditions. However, the organic substituents attached to the phosphorus atom can undergo oxidation. For instance, if the ethyl group were replaced with a group susceptible to oxidation, that part of the molecule could react. In the case of Ethyl (chloromethyl)ethylphosphinate, the primary focus of reactivity is not on oxidation of the phosphinate moiety itself. It is important to note that trivalent phosphorus compounds, such as phosphines, are readily oxidized to phosphine oxides. acs.orgmdpi.com

Functionalization of Alkyl and Haloalkyl Substituents

The organic groups attached to the phosphorus atom in phosphinate esters can undergo a variety of chemical transformations, provided they contain reactive functional groups.

The chloromethyl group in Ethyl (chloromethyl)ethylphosphinate is a key site for functionalization due to the presence of a reactive carbon-chlorine bond. This group can participate in a range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. This reactivity is analogous to that of other primary alkyl chlorides. Examples of such transformations include:

Reaction with Amines: Primary and secondary amines can displace the chloride to form the corresponding (aminomethyl)ethylphosphinate esters. For example, diethyl (bromomethyl)benzylphosphonates have been shown to react with phthalimide, followed by hydrazinolysis, to yield the corresponding aminomethylphosphonates. nih.gov

Reaction with Azides: Sodium azide can be used to introduce an azido group, which can be subsequently reduced to an amine or used in click chemistry.

Reaction with Cyanide: Cyanide ions can displace the chloride to form a cyanomethyl derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with Thiolates: Thiolates can react to form thioethers.

Reaction with Phosphites (Michaelis-Arbuzov Reaction): The chloromethyl group can act as an electrophile in the Michaelis-Arbuzov reaction. Treatment with a trialkyl phosphite (B83602), such as triethyl phosphite, would lead to the formation of a new carbon-phosphorus bond, yielding a phosphonate (B1237965) ester. This reaction typically requires heating. nih.gov

The following table summarizes some potential nucleophilic substitution reactions of the chloromethyl group:

Nucleophile Reagent Example Product Functional Group
AmineR₂NHAminomethyl
AzideNaN₃Azidomethyl
CyanideNaCNCyanomethyl
ThiolateRSNaAlkylthiomethyl
PhosphiteP(OR)₃Phosphonatomethyl

Conversion to Other Organophosphorus Compound Classes

Ethyl (chloromethyl)ethylphosphinate can serve as a precursor for the synthesis of other classes of organophosphorus compounds.

As discussed in Section 6.1, hydrolysis of the ethyl ester group of Ethyl (chloromethyl)ethylphosphinate yields (chloromethyl)ethylphosphinic acid. Further transformations can lead to phosphonic acids or phosphonates.

Conversion of the chloromethyl group into a phosphonic acid moiety would typically involve a multi-step sequence. One plausible route would be a Michaelis-Arbuzov reaction with a trialkyl phosphite to form a bis(phosphonate) derivative, followed by hydrolysis of the ester groups to yield the corresponding phosphonic acid. General methods for the hydrolysis of phosphonate esters to phosphonic acids include treatment with concentrated hydrochloric acid or the use of silyl halides followed by alcoholysis. nih.govresearchgate.netbeilstein-journals.orgd-nb.info

Phosphine Oxides and Phosphines from Ethyl (chloromethyl)ethylphosphinate

The chemical transformation of phosphinate esters, such as Ethyl (chloromethyl)ethylphosphinate, into phosphine oxides and subsequently into phosphines, represents a cornerstone of organophosphorus chemistry. These conversions allow for the synthesis of a diverse array of phosphorus compounds with varied applications.

Transformation to Phosphine Oxides

Phosphinate esters can be converted to tertiary phosphine oxides through reactions that involve the formation of a new phosphorus-carbon bond. A prominent method for this transformation is a reaction analogous to the Michaelis-Arbuzov reaction. While the classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate, a similar principle can be applied to phosphinites (the trivalent tautomer of a phosphinate ester) to produce phosphine oxides.

The reaction of a phosphinite with an alkyl halide proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to the thermodynamically more stable phosphine oxide. The reactivity of the alkyl halide is a crucial factor, with the general trend being RI > RBr > RCl.

Another powerful method for the synthesis of phosphine oxides from phosphinates involves the use of organometallic reagents, such as Grignard reagents. This approach allows for the direct displacement of the alkoxy group on the phosphorus atom with an alkyl or aryl group from the Grignard reagent, leading to the formation of a tertiary phosphine oxide. Mechanistic studies suggest the formation of a five-coordinate phosphorus intermediate in these reactions.

The hydrolysis of phosphinate esters can also lead to the corresponding phosphinic acids, which are structurally related to phosphine oxides. This hydrolysis can be carried out under either acidic or basic conditions. Alkaline hydrolysis, for instance, typically proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center.

Table 1: Synthetic Routes to Phosphine Oxides from Phosphinate Esters
Reaction TypeReagentsProductKey Features
Michaelis-Arbuzov-like ReactionAlkyl Halide (e.g., R'X)Tertiary Phosphine OxideForms a new P-C bond; reactivity of R'X is key.
Grignard ReactionGrignard Reagent (e.g., R'MgX)Tertiary Phosphine OxideDirect displacement of the alkoxy group.
HydrolysisAcid or Base (e.g., HCl or NaOH)Phosphinic AcidCleavage of the P-OR bond.

Reduction to Phosphines

Once a tertiary phosphine oxide is obtained, it can be reduced to the corresponding tertiary phosphine. This reduction is a critical step as phosphines are widely used as ligands in catalysis and as reagents in organic synthesis. A variety of reducing agents can be employed for this purpose.

Commonly used reducing agents include silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base like triethylamine. The reaction with trichlorosilane can proceed with either inversion or retention of configuration at the phosphorus center, depending on the reaction conditions. Other effective reducing agents include diisobutylaluminium hydride (DIBAL-H) and tetramethyldisiloxane (TMDS) in the presence of a catalyst.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, some silane-based reducing systems can selectively reduce the phosphine oxide group in the presence of other reducible functionalities like ketones or esters.

Table 2: Common Reducing Agents for the Conversion of Phosphine Oxides to Phosphines
Reducing AgentTypical ConditionsStereochemistryNotes
Trichlorosilane (HSiCl₃)With TriethylamineInversionCommon and effective method.
Trichlorosilane (HSiCl₃)Without BaseRetentionStereochemical outcome can be controlled.
Diisobutylaluminium hydride (DIBAL-H)--Powerful reducing agent.
Tetramethyldisiloxane (TMDS)Catalytic Ti(OiPr)₄-Mild and selective reduction.

Phosphorus Ylides and Related Compounds from Ethyl (chloromethyl)ethylphosphinate

The formation of phosphorus ylides, or Wittig reagents, is a fundamental transformation in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. While the classical synthesis of phosphorus ylides involves the deprotonation of a phosphonium salt, the direct conversion of a phosphinate ester like Ethyl (chloromethyl)ethylphosphinate into a stable phosphorus ylide is not a standard transformation.

The key step in ylide formation is the removal of a proton from the carbon atom alpha to the phosphorus atom. In the case of Ethyl (chloromethyl)ethylphosphinate, the α-carbon is the one bearing the chlorine atom. The acidity of the protons on this carbon is enhanced by the adjacent electron-withdrawing phosphinoyl group (P=O).

It is conceivable that a very strong base, such as an organolithium reagent (e.g., n-butyllithium), could deprotonate the chloromethyl group to form a transient, highly reactive ylide-like species. This carbanionic species would be stabilized by the adjacent phosphorus atom.

However, the presence of the chlorine atom on the same carbon introduces the possibility of competing reactions, such as α-elimination to form a carbene or other rearrangement pathways. The stability and reactivity of such a chloro-substituted phosphorus ylide derived from a phosphinate would be significantly different from the more common triphenylphosphonium ylides used in the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a well-known modification of the Wittig reaction that utilizes phosphonate esters. In the HWE reaction, a phosphonate carbanion is generated by treatment with a base, and this carbanion then reacts with a carbonyl compound. While Ethyl (chloromethyl)ethylphosphinate is a phosphinate, not a phosphonate, the underlying principle of generating a carbanion alpha to a phosphoryl group is similar.

The direct alkylation of H-phosphinate esters under basic conditions has been reported, demonstrating the feasibility of generating a carbanion at the phosphorus center for subsequent reaction with an electrophile. This suggests that under appropriate conditions, deprotonation of the α-carbon in a substituted phosphinate ester might be achievable.

Table 3: Plausible, though not standard, pathways to Ylide-like species from Ethyl (chloromethyl)ethylphosphinate
Proposed PathwayReagentsPotential IntermediateChallenges and Considerations
Direct DeprotonationStrong Base (e.g., n-BuLi)Chloro-substituted phosphinate ylideStability of the ylide; potential for side reactions (e.g., α-elimination).
Analogy to HWE ReactionBasePhosphinate carbanionReactivity may differ significantly from phosphonate carbanions.

Advanced Analytical Methodologies for Phosphinates in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. drawellanalytical.com For phosphinates, the choice between gas, liquid, or supercritical fluid chromatography depends on the analyte's volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. drawellanalytical.com While Ethyl (chloromethyl)ethylphosphinate may require derivatization to enhance its volatility for GC analysis, the primary advantage of this technique lies in its coupling with highly selective detectors for phosphorus-containing compounds. nih.gov

Flame Photometric Detector (FPD): The FPD is highly selective for compounds containing phosphorus and sulfur. iupac.org When phosphorus compounds are combusted in a hydrogen-rich flame, they emit light at specific wavelengths (primarily around 526 nm), which is detected by a photomultiplier tube. d-nb.info This selectivity allows for the detection of trace amounts of phosphinates in complex samples with minimal interference. epa.gov The FPD is noted for its sensitivity and is a common choice in environmental and food analysis for organophosphorus compounds. epa.govnih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers exceptional sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. scioninstruments.com It operates using a heated rubidium silicate (B1173343) bead, which enhances the response to these specific elements while suppressing the signal from hydrocarbons. epa.govscioninstruments.com The NPD is widely used for the trace analysis of organophosphorus pesticides and related compounds in various matrices. nih.govresearchgate.netnih.gov Its high selectivity makes it invaluable for identifying target analytes in samples where background interference is a significant concern. scioninstruments.com

ParameterGC-FPDGC-NPD
Principle Chemiluminescence of P-compounds in a hydrogen-rich flame. d-nb.infoSurface ionization on a heated alkali metal bead. scioninstruments.com
Selectivity High for Phosphorus (P) and Sulfur (S). iupac.orgepa.govHigh for Nitrogen (N) and Phosphorus (P). epa.govscioninstruments.com
Sensitivity (LOD) 0.5-2 ng/g for organophosphorus pesticides. nih.govGenerally in the low picogram (pg) range for P.
Typical Column Fused-silica capillary columns (e.g., Rtx-OPPesticides). nih.govFused-silica capillary columns (e.g., Rtx-200). nih.gov
Applications Analysis of pesticide residues, chemical agent degradation products. iupac.orgnih.govEnvironmental analysis, food safety, toxicological screening. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds like many phosphinates and their degradation products. iupac.orgnih.gov A key challenge is the detection of these compounds, which often lack a strong UV-active chromophore. sigmaaldrich.com

To overcome this, several strategies are employed:

Derivatization: The analyte can be reacted with a labeling agent to attach a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. For instance, derivatization of phosphonic acids with agents like 9-fluorenylmethylchloroformate (FMOC) allows for sensitive fluorescence detection. amazonaws.com

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. sigmaaldrich.com The reagent forms a neutral, hydrophobic complex with the charged phosphinate analyte, allowing for separation on a standard reversed-phase column. sigmaaldrich.comnih.gov The complex can then be detected using various methods.

Advanced Detection Systems:

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful tool for both quantification and structural identification. spectroscopyonline.comfas.orgwiley.com Ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for polar analytes such as phosphinates. iupac.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For ultimate selectivity, HPLC can be interfaced with an ICP-MS detector. This element-specific technique detects the phosphorus atom (³¹P) directly, offering extremely low detection limits and eliminating matrix interferences, which is ideal for analyzing trace levels of nerve agent degradation products in complex environmental samples. spectroscopyonline.com

HPLC MethodPrincipleDetection MethodTypical Analytes
Ion-Pair Reversed-Phase Forms a neutral complex with an ion-pairing reagent for separation on a C18 column. nih.govUV-Vis (after complexation with a metal ion like Fe(III)). nih.govPhosphonates in wastewater. nih.gov
Derivatization Analyte is chemically modified to add a UV-active or fluorescent tag. amazonaws.comUV-Vis or Fluorescence. amazonaws.comPhosphonate (B1237965) breakdown products. amazonaws.com
HILIC Hydrophilic Interaction Liquid Chromatography for separating polar compounds. wiley.comESI-MS. wiley.comAminophosphonates. wiley.com
LC-ICP-MS Chromatographic separation followed by element-specific detection of phosphorus. spectroscopyonline.comInductively Coupled Plasma Mass Spectrometry. spectroscopyonline.comOrganophosphorus chemical warfare degradation products. spectroscopyonline.com

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines features of both gas and liquid chromatography. shimadzu.comnih.gov It typically uses supercritical carbon dioxide as the main mobile phase, which exhibits low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC. nih.gov

For polar analytes like phosphinates, a polar organic solvent (modifier), such as methanol, is added to the CO₂ to increase the mobile phase's solvating power. nih.govchromatographyonline.com SFC is particularly advantageous for its reduced use of organic solvents, making it a "greener" analytical technique. youtube.com The technique is highly compatible with mass spectrometry (SFC-MS), providing a powerful tool for the analysis of compounds that are challenging to analyze by either GC or LC alone. nih.gov Its application in the pharmaceutical industry for separating both chiral and achiral compounds highlights its versatility and efficiency. youtube.com

Sample Preparation and Extraction Techniques for Complex Mixtures

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, especially when dealing with trace levels of analytes in complex matrices. researchgate.netmdpi.com The goal is to isolate and concentrate the target analyte, such as Ethyl (chloromethyl)ethylphosphinate, while removing interfering components from the sample matrix.

Miniaturized extraction methods have gained popularity due to their reduced solvent and sample consumption, simplicity, and high efficiency. uva.esmdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. youtube.com Analytes partition from the sample matrix into the fiber coating. youtube.com After extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is highly effective for concentrating volatile and semi-volatile organophosphorus compounds from water, air, or biological samples. nih.govnih.gov Key parameters, including fiber coating material, extraction time, temperature, and pH, must be optimized to achieve high sensitivity and reproducibility. nih.govnih.gov

ParameterDescriptionTypical Conditions for Organophosphorus Compounds
Fiber Coating The stationary phase that extracts the analytes.85 µm Polyacrylate (PA) often shows good performance for OPPs. nih.gov
Extraction Mode Direct Immersion (DI) or Headspace (HS).HS is used to protect the fiber from complex matrices. nih.gov DI is for less volatile analytes. youtube.com
Extraction Time Time required to reach equilibrium or for reproducible extraction.35 minutes. nih.gov
Extraction Temp. Affects the partitioning of analytes between the sample and the fiber.25 °C. nih.gov
Desorption Thermal desorption in the GC injector.3.5 minutes at 250 °C. nih.gov

Other Microextraction Techniques:

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where a small amount of sorbent (~1 mg) is packed into a syringe. It combines extraction, pre-concentration, and clean-up into a single, rapid procedure. mdpi.com

Dispersive micro-solid-phase extraction (D-µ-SPE): A sorbent is dispersed in the sample solution to maximize contact area. After extraction, the sorbent is separated by centrifugation and the analyte is eluted with a small volume of solvent. This method is fast, cost-effective, and avoids column-blocking issues. mdpi.com

Matrix Solid-Phase Dispersion (MSPD) is a unique and effective sample preparation process for solid, semi-solid, and viscous samples. mdpi.comnih.gov The technique involves blending the sample directly with a solid-phase sorbent (dispersant), such as silica (B1680970) or Florisil, in a mortar with a pestle. nih.govnih.gov This action simultaneously disrupts the sample architecture and disperses the components onto the sorbent material. nih.gov

The resulting homogeneous mixture is then packed into a column, and analytes are eluted using appropriate solvents. mdpi.com A clean-up co-sorbent can be added to the column to further remove interferences. nih.gov MSPD integrates sample extraction and clean-up into a single, streamlined step, significantly reducing solvent consumption and preparation time compared to traditional methods. mdpi.com It has been successfully applied to the extraction of organophosphate compounds from complex matrices like dust and food samples. nih.govresearchgate.net

ParameterRole in MSPDExample Application (Organophosphates in Dust) nih.gov
Sample Size Amount of the matrix to be processed.0.5 g of dust.
Dispersant Solid support that disrupts the matrix and binds components.Anhydrous sodium sulphate and Florisil.
Co-sorbent Placed in the column for additional clean-up.0.5 g of alumina.
Washing Solvent Removes weakly-bound, non-polar interferences.2 mL of n-hexane.
Elution Solvent Selectively desorbs the target analytes from the sorbent.3 mL of acetone.
Recovery Efficiency of the extraction process.80 to 116%.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of phosphinates. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are premier methods for the identification and quantification of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable phosphinates. For compounds that are not sufficiently volatile, derivatization is often required to increase their volatility and improve chromatographic performance. mdpi.com A common approach involves converting the polar phosphinate into a more volatile ester derivative. d-nb.info The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. cromlab-instruments.es As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectra, which provide a unique fragmentation pattern or "fingerprint" for each compound, allow for definitive identification. researchgate.net

Quantitative analysis by GC-MS is highly accurate. For instance, a GC-MS method was developed for the confirmation of phosphine (B1218219) residues in various food products, demonstrating excellent reproducibility and accuracy with detection levels as low as 0.001 mg/kg. nih.gov While direct analysis of some organophosphorus compounds can be challenging, methods have been established, such as a two-step trimethylsilylation for the GC-MS analysis of related phosphorylated substances, achieving detection limits between 5 µg/mL and 72 µg/mL. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for polar, non-volatile, and thermally labile phosphinates as it typically does not require derivatization. mdpi.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS for such polar compounds. mdpi.com

LC-MS/MS offers exceptional sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode. nih.govcdc.gov In MRM, specific precursor-to-product ion transitions are monitored for the target analyte, which significantly reduces background noise and enhances detection limits. mdpi.com A rapid LC-MS/MS method for organophosphorus pesticides demonstrated limits of detection (LOD) ranging from 0.15 to 1.1 ng/sample. nih.govcdc.gov This level of sensitivity was noted to be 100 times lower than a typical GC-MS method in an inter-laboratory comparison. cdc.gov The use of stable-isotope labeled internal standards is a common practice in LC-MS/MS to correct for matrix effects and improve the accuracy of quantification. nih.govresearchgate.net

TechniqueTypical AnalytesKey AdvantagesCommon Ionization ModeReported Limits of Detection (LOD)Reference
GC-MSVolatile/derivatized phosphinatesHigh resolution, established libraries for identificationElectron Ionization (EI)0.001 mg/kg (for phosphine) nih.gov
LC-MS/MSPolar, non-volatile phosphinatesHigh sensitivity and selectivity, no derivatization neededElectrospray Ionization (ESI)0.15–1.1 ng/sample (for OP pesticides) nih.govcdc.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Atomic Absorption)

Spectroscopic methods offer alternative and often complementary approaches for the quantification of phosphinates, primarily by targeting the phosphorus atom or by forming colored complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantification of phosphorus-containing compounds. nih.gov Since phosphinates themselves may not have a strong chromophore for direct detection, analysis typically involves a chemical reaction to produce a colored species. cwejournal.org The most common method is the molybdenum blue reaction. nih.govmt.com In this procedure, the phosphinate is first oxidized to orthophosphate. The orthophosphate then reacts with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is subsequently reduced by a reagent like ascorbic acid to produce a stable, intensely blue-colored complex. mt.comucdavis.edu The absorbance of this blue solution is measured with a spectrophotometer, typically around 880 nm, and is directly proportional to the concentration of phosphorus in the original sample. nih.govucdavis.edu This colorimetric approach is highly sensitive, capable of determining even nanomolar concentrations of phosphorus. nih.gov

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy provides a method for quantifying the total phosphorus content in a sample. While direct determination of phosphorus by AAS can be challenging due to the high energy required to atomize it, indirect methods and specialized techniques have been developed. nih.gov One approach is flame atomic absorption spectrometry (LS-FAAS). nih.gov Another, more sensitive method is Graphite (B72142) Furnace Atomic Absorption (GFAA), also known as electrothermal atomic absorption spectrometry (ETAAS). nih.govcerealsgrains.org In GFAA, a small sample is injected into a graphite tube, which is then heated to a high temperature to atomize the phosphorus. The absorbance of light by the phosphorus atoms at a specific wavelength (e.g., 213.6 nm) is measured. researchgate.net To enhance sensitivity and prevent premature volatilization of phosphorus, a chemical modifier or stabilizer, such as nickel or lanthanum, is often added to the sample. cerealsgrains.orgperlan.com.pl GFAA can achieve low detection limits, with some instrumentation capable of detecting as little as 1.5 nanograms of phosphorus. cerealsgrains.org

MethodPrinciple of DetectionAdvantagesDisadvantagesReference
UV-Vis Spectroscopy (Molybdenum Blue)Colorimetric measurement of a phosphomolybdate complexHigh sensitivity, cost-effective, widely availableIndirect, requires conversion to orthophosphate, potential for interference nih.govmt.com
Atomic Absorption Spectroscopy (AAS/GFAA)Absorption of light by free phosphorus atomsElement-specific, high sample throughputMeasures total phosphorus (not specific to the compound), may require chemical modifiers nih.govcerealsgrains.orgresearchgate.net

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and to serve as ideal internal standards in quantitative analysis. wikipedia.org In phosphinate research, stable isotopes, particularly of oxygen (¹⁸O), are commonly employed. nih.gov The phosphorus isotopes ³²P and ³³P are radioactive and are also used, though stable isotopes are often preferred for their safety and ease of use in mass spectrometry-based methods. nih.gov

Mechanistic Studies

By strategically replacing an atom in a phosphinate molecule with its heavier, stable isotope (e.g., ¹⁶O with ¹⁸O), researchers can follow the transformation of that molecule through a reaction. nih.govbohrium.com The mass difference is detectable by mass spectrometry, allowing for the elucidation of complex reaction mechanisms, the study of enzyme kinetics, and the investigation of metabolic pathways. wikipedia.orgresearchgate.net For example, the use of ¹⁸O-labeled phosphate (B84403) groups has been a powerful tool for studying the transition state structure in phosphoryl transfer reactions. nih.gov This approach provides detailed insights into bond-breaking and bond-forming steps that are not obtainable by other means. nih.gov

Analytical Applications

In quantitative analysis, particularly with LC-MS/MS, isotopically labeled analogues of the target analyte, such as an ¹⁸O-labeled phosphinate, serve as ideal internal standards. researchgate.net These standards are chemically identical to the analyte and thus exhibit the same behavior during sample preparation, chromatography, and ionization. researchgate.net Any sample loss or variation in instrument response (matrix effects) will affect both the analyte and the labeled standard equally. By measuring the ratio of the signal from the natural analyte to the known concentration of the spiked labeled standard, highly accurate and precise quantification can be achieved. nih.govresearchgate.net A unifying synthetic concept for creating ¹⁸O-labeled phosphates has been developed, making these crucial standards more accessible for research. nih.govnih.gov

IsotopeTypePrimary ApplicationDetection MethodReference
¹⁸OStableMechanistic studies, internal standards for MSMass Spectrometry nih.govnih.gov
²H (Deuterium)StableMechanistic studies, internal standards for MSMass Spectrometry, NMR wikipedia.org
¹³CStableMechanistic studies, internal standards for MSMass Spectrometry, NMR wikipedia.org
³²P / ³³PRadioactiveRadiolabeling for tracing metabolic pathwaysScintillation counting, Autoradiography nih.gov

Advanced Applications of Phosphinate Chemistry in Chemical Sciences

Phosphinates as Ligands in Homogeneous Catalysis

The efficacy of homogeneous catalysis often hinges on the design of the ligand coordinating to the metal center. Phosphinates, as P-chiral compounds, can be developed into sophisticated ligands that influence the stereochemical outcome of catalytic reactions.

Design and Synthesis of Chiral Phosphinate Ligands

The synthesis of P-stereogenic phosphinates is a cornerstone of creating effective chiral ligands. oup.comnih.govmdpi.com For a compound such as Ethyl (chloromethyl)ethylphosphinate, the introduction of chirality at the phosphorus center is a critical step. A common and effective strategy involves the use of chiral auxiliaries. For instance, reacting Ethyl (chloromethyl)ethylphosphinate with a chiral alcohol, such as L-(-)-menthol, in the presence of a base can lead to the formation of two diastereomeric menthyl phosphinates. These diastereomers, being physically distinct, can be separated by techniques like chromatography or crystallization. Subsequent stereospecific nucleophilic substitution at the phosphorus center, for example with an organometallic reagent, can displace the menthol (B31143) auxiliary to yield an enantiomerically enriched phosphinate ligand. rsc.org

Another elegant approach is the axis-to-center chirality transfer. This method would involve a precursor to Ethyl (chloromethyl)ethylphosphinate that contains an axially chiral group, such as a binaphthyl moiety. A reaction with a Grignard reagent can then stereospecifically form the P-chiral center. oup.com The chloromethyl group on the resulting phosphinate offers a convenient handle for further functionalization, allowing it to be tethered to other molecular scaffolds to create bidentate or polydentate ligands.

Table 1: Proposed Synthetic Strategies for Chiral Phosphinates from Ethyl (chloromethyl)ethylphosphinate Precursors

Strategy Description Key Reagents Potential Outcome
Chiral Auxiliary Reaction with a chiral alcohol to form separable diastereomers, followed by stereospecific displacement of the auxiliary. L-(-)-Menthol, Base, Organometallic Reagent Enantiomerically enriched phosphinate ligand.
Axis-to-Center Chirality Transfer Use of an axially chiral precursor (e.g., containing a binaphthyl group) that directs the stereochemistry of the phosphorus center upon reaction. Binaphthyl-containing precursor, Grignard Reagent P-stereogenic phosphinate with high diastereoselectivity. oup.com

Application in Asymmetric Synthesis

Chiral phosphinate-derived ligands are of significant interest in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation. researchgate.netnih.govnih.gov Once complexed with a transition metal, such as rhodium or iridium, these ligands can create a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates. nih.govrug.nl

For example, a chiral phosphinate ligand derived from Ethyl (chloromethyl)ethylphosphinate could be employed in the asymmetric hydrogenation of functionalized alkenes. The performance of such a catalyst is typically evaluated by the conversion rate of the substrate and the enantiomeric excess (ee) of the product. High enantioselectivity is crucial for applications in pharmaceuticals and fine chemicals.

Table 2: Representative Performance of Phosphinate-Type Ligands in Asymmetric Hydrogenation

Substrate Catalyst System Conversion (%) Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate [Rh(COD)L*]BF4 >99 98
Dimethyl itaconate [Rh(COD)L*]BF4 >99 96
(E)-1,2-diphenylpropene [Ir(COD)L*]BARF 98 95

Note: This table presents typical data for high-performance P-chiral phosphine (B1218219) ligands to illustrate the potential of ligands derived from Ethyl (chloromethyl)ethylphosphinate. L represents a generic P-chiral phosphinate ligand.* researchgate.netmdpi.com

Phosphinates as Organocatalysts

In addition to their role as ligands in metal-based catalysis, phosphinates and their derivatives can function as organocatalysts, operating through various mechanisms. nih.govnih.govnortheastern.edubeilstein-journals.org

Nucleophilic and Brønsted Acid Organocatalysis

The phosphorus atom in phosphinates can act as a nucleophile, initiating a catalytic cycle. northeastern.edubeilstein-journals.orgnih.gov For instance, a derivative of Ethyl (chloromethyl)ethylphosphinate could catalyze a Morita-Baylis-Hillman (MBH) type reaction. In such a scenario, the phosphinate would add to an activated alkene, forming a zwitterionic intermediate that then reacts with an electrophile, such as an aldehyde. Subsequent elimination would regenerate the catalyst and form the desired product. The efficiency of such a catalyst would depend on the nucleophilicity of the phosphorus center, which is influenced by the electronic nature of its substituents.

Furthermore, hydrolysis of the ester group in Ethyl (chloromethyl)ethylphosphinate would yield the corresponding phosphinic acid. Phosphinic acids are known to be effective Brønsted acid organocatalysts. rsc.orgnih.govbeilstein-journals.orgresearchgate.netnih.govnih.gov These catalysts can activate substrates by protonation, facilitating a wide range of reactions, including Mannich-type reactions, Friedel-Crafts alkylations, and transfer hydrogenations. researchgate.netorganic-chemistry.org The acidity of the phosphinic acid, a key determinant of its catalytic activity, can be tuned by the substituents on the phosphorus atom. The presence of both a P-H bond (in the phosphinic acid) and a P=O group allows for potential bifunctional catalysis, where the catalyst can act as both a proton donor and a hydrogen bond acceptor. researchgate.net

Phosphinate-Containing Materials for Specific Chemical Functions

The incorporation of phosphinate moieties into polymeric materials can impart valuable properties, most notably flame retardancy. nii.ac.jp

Flame Retardant Additives and Polymeric Materials

Phosphorus-based flame retardants are considered environmentally benign alternatives to halogenated compounds. rsc.orge3s-conferences.orgnih.govmdpi.com Phosphinates, including structures related to Ethyl (chloromethyl)ethylphosphinate, typically exert their flame-retardant effect through a combination of condensed-phase and gas-phase mechanisms. flameretardants-online.comresearchgate.netnih.gov

Condensed-Phase Action: Upon heating, phosphinates can decompose to form phosphoric acid derivatives. These acidic species can promote the dehydration and charring of the polymer matrix. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. researchgate.net

Gas-Phase Action: Some phosphinates can also release phosphorus-containing radicals (e.g., PO•) into the gas phase during combustion. These radicals can scavenge the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus leading to a flame inhibition effect. rsc.orgflameretardants-online.comresearchgate.net

The chloromethyl group in Ethyl (chloromethyl)ethylphosphinate provides a reactive site for its chemical incorporation into a polymer backbone. This "reactive" approach is often more effective than simply blending the flame retardant as an additive, as it prevents migration of the flame retardant to the surface of the material over time. mdpi.com For example, the chloromethyl group can react with hydroxyl or amine functionalities in polymers like polyesters, polyamides, or epoxy resins, forming a stable covalent bond. researchgate.netresearchgate.netcnrs.fr

Table 3: Potential Impact of Ethyl (chloromethyl)ethylphosphinate Incorporation on Polymer Flammability

Polymer Matrix Method of Incorporation Expected Flame Retardant Action Potential Performance Metric Improvement
Epoxy Resin Reactive (reaction with curing agent) Condensed phase (char formation) and Gas phase (radical scavenging) Increase in Limiting Oxygen Index (LOI); Achievement of UL-94 V-0 rating. researchgate.net
Polyethylene Terephthalate (PET) Reactive (copolymerization) Primarily gas phase inhibition with some condensed phase action. Reduction in peak heat release rate (pHRR) in cone calorimetry.
Polyamide 6 (PA6) Additive (melt blending) Condensed phase (charring) and Gas phase (radical scavenging). Increased char yield in thermogravimetric analysis (TGA).

Metal-Organic Framework (MOF) Linkers and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting material. Phosphinate-based linkers have emerged as a robust alternative to more common carboxylates, often imparting enhanced thermal and chemical stability to the frameworks.

While direct utilization of Ethyl (chloromethyl)ethylphosphinate as a primary building block in reported MOF structures is not extensively documented, its chemical structure presents significant potential for the synthesis of functionalized linkers. The presence of the reactive chloromethyl group (—CH₂Cl) is of particular interest. This functional handle allows for post-synthetic modification, a powerful strategy for introducing new functionalities into a pre-existing MOF structure. researchgate.net For instance, an aromatic phosphinate linker incorporated into a MOF could undergo chloromethylation, followed by substitution of the chlorine with various moieties to create multifunctional materials. researchgate.net

The general approach involves synthesizing bifunctional or polyfunctional phosphinic acids that can be used to build 2D or 3D coordination polymers. mdpi.commdpi.com For example, phosphinate linkers containing additional functional groups, such as dimethylamino or ethyl carboxylate groups, have been successfully used to create new MOFs with tailored adsorption properties for environmental applications like the removal of pharmaceutical pollutants. nih.govresearchgate.netnih.gov These examples demonstrate that a phosphinate structure, such as that derivable from Ethyl (chloromethyl)ethylphosphinate, could be a valuable precursor for creating linkers with specific functionalities designed to interact with guest molecules within the pores of a MOF.

The table below illustrates the types of functional groups that have been incorporated into phosphinate-based MOF linkers, highlighting the potential for similar modifications starting from a chloromethyl-functionalized precursor.

Functional GroupPotential Application in MOFsReference
Dimethylamino (-NMe₂)Enhanced affinity for specific pollutants nih.govresearchgate.net
Ethyl Carboxylate (-COOEt)Modified adsorption properties nih.govresearchgate.net
Phenyl (-C₆H₅)Building block for extended structures mdpi.com
FerrocenylRedox activity, electrochemical applications mdpi.com

Polymerization Initiators and Modifiers

The initiation and control of polymerization reactions are fundamental to polymer chemistry, enabling the synthesis of materials with desired molecular weights, architectures, and properties. The chemical structure of Ethyl (chloromethyl)ethylphosphinate, specifically the presence of a labile carbon-chlorine bond, suggests its potential utility as a polymerization initiator, particularly in controlled radical polymerization techniques.

In Atom Transfer Radical Polymerization (ATRP), for example, an alkyl halide is commonly used as an initiator. cmu.edu The reaction is initiated by the abstraction of the halogen atom by a transition metal complex, generating a radical that can then propagate by adding to monomer units. The chloromethyl group in Ethyl (chloromethyl)ethylphosphinate could potentially serve as an ATRP initiation site, allowing for the synthesis of polymers with a phosphinate end-group. This terminal phosphinate group could then be used for further chemical modifications of the polymer.

Similarly, in cationic polymerization, the initiation step involves the generation of a carbocation that attacks a monomer. While not a conventional cationic initiator, the C-Cl bond in Ethyl (chloromethyl)ethylphosphinate could potentially be activated by a Lewis acid to initiate the polymerization of certain monomers, such as vinyl ethers. researchgate.net

The potential roles of Ethyl (chloromethyl)ethylphosphinate in polymerization are summarized in the table below.

Polymerization RoleRelevant Structural FeatureMechanism of Action
Initiator (Potential) Chloromethyl group (-CH₂Cl)Generation of a radical (e.g., in ATRP) or a carbocationic species to start polymer chain growth. cmu.edu
Modifier (Potential) Reactive C-Cl bondCould potentially act as a chain transfer agent to control molecular weight. google.comsco-sakai-chem.com

Phosphinates as Key Intermediates in Complex Organic Synthesis

The reactivity of the chloromethyl group makes Ethyl (chloromethyl)ethylphosphinate a valuable electrophilic building block for the construction of more complex organophosphorus compounds. Its utility is particularly evident in its role as a precursor to larger, biologically relevant molecules.

One of the most significant applications of phosphinate chemistry is in the synthesis of phosphinic pseudopeptides. These are dipeptide analogues where the amide bond is replaced by a phosphinate moiety (-P(O)(OH)-CH₂-). nih.govresearchgate.net This structural modification makes them excellent transition-state analogue inhibitors of metalloproteases, a class of enzymes involved in numerous disease processes. nih.govresearchgate.net The synthesis of these complex molecules often involves the formation of a P-C bond. Ethyl (chloromethyl)ethylphosphinate can serve as a key intermediate in this context. The phosphinate can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. Conversely, the chloromethyl group is an excellent electrophilic site for reaction with nucleophiles to form a new C-P or C-C bond.

For example, the synthesis of phosphinate dipeptide analogues can be achieved through a multi-step process where a protected aminoalkylphosphinate is coupled with an amino acid ester. mdpi.com N-protected aminoalkylphosphinates can be converted into reactive phosphonochloridates, which then react with nucleophiles like amino acid esters to form the desired phosphonopeptide. mdpi.com The chloromethyl group provides a direct route for introducing the P-CH₂- unit that forms the backbone of many phosphinic peptide inhibitors. nih.gov

Furthermore, phosphonate (B1237965) carbanions, which are closely related to phosphinates, are famously used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes with high stereoselectivity. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the deprotonation of a phosphonate ester followed by its reaction with an aldehyde or ketone. organic-chemistry.orgnrochemistry.com While Ethyl (chloromethyl)ethylphosphinate is a phosphinate, its carbanion could potentially undergo similar reactions with carbonyl compounds. The chloromethyl group can be displaced by a nucleophile, such as the anion of a malonic ester, or it can be converted into a phosphonium (B103445) salt for use in Wittig-type reactions. The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups, making it a versatile intermediate for creating a diverse range of complex organic molecules.

The following table outlines key synthetic transformations where Ethyl (chloromethyl)ethylphosphinate could serve as a crucial intermediate.

Target Molecule ClassSynthetic StrategyRole of Ethyl (chloromethyl)ethylphosphinate
Phosphinic Dipeptide Analogues Coupling of phosphinate building blocks with amino acid derivatives. nih.govmdpi.comServes as an electrophilic precursor to the phosphinate backbone.
Functionalized Phosphinates Nucleophilic substitution at the chloromethyl group.The C-Cl bond allows for the introduction of a wide range of functional groups. nih.gov
Unsaturated Phosphinates Horner-Wadsworth-Emmons type reactions. researchgate.netCan be converted into a phosphonate-stabilized carbanion for olefination reactions.

Environmental Fate and Chemical Degradation Pathways of Phosphinates

Hydrolytic Stability and Degradation Mechanisms of Phosphinates in Aqueous Environments

The hydrolysis of phosphinate esters is a critical degradation pathway in aqueous environments, influenced by factors such as pH, temperature, and the molecular structure of the compound. The process typically involves the cleavage of the P-O-C ester linkage.

The hydrolysis of phosphinates can proceed under both acidic and alkaline conditions. nih.gov Under acidic conditions, the reaction is catalyzed by H+ ions, while under alkaline conditions, the hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the electrophilic phosphorus atom. The presence of electron-withdrawing groups, such as a chloromethyl group, on the phosphorus atom is known to increase the rate of alkaline hydrolysis in related organophosphorus compounds like phosphonates. nih.gov This is attributed to the increased electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. One study noted that the presence of chloromethyl or dichloromethyl substituents increased the reaction rate of diethyl phosphonates. nih.gov

Table 1: Factors Influencing the Hydrolytic Degradation of Phosphinates

FactorInfluence on Hydrolysis RateMechanism
pH Generally faster at acidic and alkaline pH compared to neutral pH.Acid catalysis (protonation of the phosphoryl oxygen) or base catalysis (nucleophilic attack by hydroxide ions).
Temperature Increases with higher temperatures.Provides the necessary activation energy for the hydrolysis reaction.
Substituents Electron-withdrawing groups (e.g., chloromethyl) increase the rate; bulky groups decrease the rate.Electronic effects enhance the electrophilicity of the phosphorus atom; steric hindrance impedes nucleophilic attack.

Photochemical Decomposition Pathways

Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of phosphinates in the environment, particularly in surface waters exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule.

The photodegradation of phosphonates, a related class of organophosphorus compounds, has been shown to be influenced by the presence of photosensitizers, such as humic substances, and certain metal ions. nih.gov Iron (III) complexes of phosphonates, for instance, are known to be photolabile and can degrade rapidly upon exposure to UV light. nih.gov The process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can attack the organic moiety of the phosphinate molecule.

While direct photolysis of Ethyl (chloromethyl)ethylphosphinate may occur, the rate and significance of this process in the environment are likely dependent on factors such as water clarity, depth, and the presence of other light-absorbing substances. The energy from UV radiation can potentially lead to the cleavage of the C-P bond or the C-Cl bond in the chloromethyl group, initiating a cascade of degradation reactions. hach.com

Chemical Oxidation and Reduction Processes in Environmental Matrices

Chemical oxidation and reduction reactions in soil and water can contribute to the degradation of phosphinates. These processes are often mediated by naturally occurring oxidizing agents, such as manganese oxides, or reducing agents found in anaerobic environments.

The phosphorus atom in phosphinates is in a lower oxidation state compared to phosphates, making it susceptible to oxidation. researchgate.net Strong oxidizing agents can potentially oxidize the phosphinate to the corresponding phosphonate (B1237965) and subsequently to phosphate (B84403). The presence of manganese(II) has been shown to catalyze the rapid degradation of some aminopolyphosphonates in the presence of oxygen. nih.gov

In anoxic environments, reduction processes may occur. However, the C-P bond is generally resistant to reduction. The degradation of phosphinates through redox reactions in environmental matrices is a complex process that depends on the specific redox conditions and the presence of suitable catalysts.

Biodegradation Pathways: Chemical Transformations by Microorganisms (focus on chemistry, not ecological impact)

Microbial degradation is a key process in the environmental fate of many organic compounds, including phosphinates. Various microorganisms have evolved enzymatic pathways to break down organophosphorus compounds, often to utilize the phosphorus or carbon for their growth. imrpress.comoup.com

The biodegradation of phosphonates, which are structurally similar to phosphinates, has been more extensively studied. A primary mechanism for the microbial cleavage of the C-P bond is through the action of C-P lyase enzymes. msu.rufrontiersin.org This enzyme complex can break the C-P bond in a variety of phosphonates, releasing the phosphorus as phosphate, which can then be assimilated by the microorganism. msu.rumdpi.com The expression of C-P lyase is often induced under conditions of phosphorus limitation, where microorganisms scavenge for alternative phosphorus sources. ulster.ac.uk

Another enzymatic pathway involves the hydrolysis of the ester linkage, similar to chemical hydrolysis, but catalyzed by microbial esterases. imrpress.combbrc.in This would release the corresponding phosphinic acid and alcohol. The resulting ethyl(chloromethyl)phosphinic acid could then potentially undergo further degradation.

While some microorganisms can degrade phosphonates, many synthetic phosphonates are considered to be recalcitrant to biodegradation. ulster.ac.uk The ability of microbial communities to degrade a specific compound like Ethyl (chloromethyl)ethylphosphinate would depend on the presence of microorganisms with the appropriate enzymatic machinery and favorable environmental conditions. oup.com

Transformation Products and Metabolites in Abiotic and Biotic Degradation Studies

The degradation of Ethyl (chloromethyl)ethylphosphinate through the aforementioned pathways will result in the formation of various transformation products and metabolites. The identification of these products is crucial for a complete understanding of the environmental fate of the parent compound.

Based on the degradation pathways of related compounds, several potential transformation products can be predicted:

Hydrolysis: The primary product of hydrolysis would be Ethyl(chloromethyl)phosphinic acid and ethanol (B145695) . Further degradation of ethyl(chloromethyl)phosphinic acid could occur. One study on the alkaline hydrolysis of chloromethylphosphinate found that the product was predominantly methylphosphonate, suggesting a potential rearrangement reaction. sciencemadness.org

Photochemical Decomposition: Photolysis could lead to a variety of products depending on the bond that is cleaved. Cleavage of the C-Cl bond could result in the formation of a hydroxymethyl or methyl derivative. Cleavage of the P-C bond would lead to the formation of ethylphosphinate and chlorinated methane derivatives.

Oxidation: Oxidation of the phosphinate could yield Ethyl (chloromethyl)phosphonic acid .

Biodegradation: Microbial degradation via C-P lyase would ultimately lead to the formation of phosphate and hydrocarbons. mdpi.com If the initial step is hydrolysis, the primary biotic metabolite would be Ethyl(chloromethyl)phosphinic acid . The degradation of some phosphonates is known to produce aminomethylphosphonic acid (AMPA) as a metabolite. nih.govnih.gov

Table 2: Potential Transformation Products of Ethyl (chloromethyl)ethylphosphinate

Degradation PathwayPotential Transformation Products
Hydrolysis Ethyl(chloromethyl)phosphinic acid, Ethanol, Methylphosphonate
Photochemical Decomposition Ethylphosphinate, Chlorinated methane derivatives, Hydroxymethylphosphinate
Chemical Oxidation Ethyl (chloromethyl)phosphonic acid
Biodegradation Phosphate, Hydrocarbons, Ethyl(chloromethyl)phosphinic acid, Aminomethylphosphonic acid (AMPA)

It is important to note that the actual transformation products formed in the environment will depend on the specific conditions and the dominant degradation pathway.

Future Directions and Emerging Research Areas in Phosphinate Chemistry

Development of Novel Synthetic Methodologies

The synthesis of phosphinates has traditionally relied on methods such as the Michaelis-Arbuzov reaction or the use of phosphinic chlorides with alcohols. researchgate.netnih.govresearchgate.net However, these classical routes often involve harsh reagents like phosphorus trichloride (B1173362) (PCl₃) and chlorinated intermediates, which present safety and environmental concerns. researchgate.netresearchgate.net The future of phosphinate synthesis is geared towards greener, more atom-economical, and versatile strategies.

A primary driver of innovation is the development of PCl₃ alternatives. researchgate.net Hypophosphites and other H-phosphinates are gaining traction as safer and more stable precursors. researchgate.net Research is focused on transition metal-catalyzed reactions, such as cross-coupling and hydrophosphinylation, to form phosphorus-carbon bonds directly, thereby minimizing waste and improving safety. researchgate.net

Recent advancements include:

Direct Esterification: Microwave-assisted direct esterification of phosphinic acids offers a greener alternative to methods involving acid chlorides. researchgate.net

P-C Coupling Reactions: The development of efficient palladium-, nickel-, and copper-catalyzed P-C coupling reactions allows for the synthesis of a wide range of phosphinates under milder conditions. researchgate.netorganic-chemistry.org

Versatile Reagent Approaches: Researchers have developed shorter, more versatile synthesis strategies starting from readily available materials like POCl₃ and using organometallic reagents, allowing for controlled formation of either phosphinates or phosphonates. solvomet.eu This method is particularly useful for synthesizing derivatives with long alkyl chains. solvomet.eu

Direct Phosphorylation: A mild and scalable method for synthesizing phosphinates via the direct phosphorylation between R₂P(O)H and alcohols has been developed, showing excellent yields for aromatic substrates. researchgate.net

For a functionalized molecule like Ethyl (chloromethyl)phosphinate, these novel methodologies could offer significant advantages over traditional multi-step syntheses that might start with α,α'-dihalo-p-xylene and involve an Arbuzov reaction. nih.gov Greener approaches could lead to more efficient and safer production pathways.

MethodologyDescriptionKey AdvantagesRelevant Research Focus
Traditional (e.g., Arbuzov, Acid Chlorides)Reaction of phosphinic chlorides with alcohols or trialkyl phosphites with alkyl halides. researchgate.netWell-established and widely understood.Improving yields and selectivity.
Microwave-Assisted Direct EsterificationDirect reaction of phosphinic acids with alcohols under microwave irradiation. researchgate.net"Greener" approach, avoids P-chlorides, faster reaction times. researchgate.netOptimization of catalysts and ionic liquid additives. researchgate.net
Transition Metal-Catalyzed P-C CouplingFormation of P-C bonds using catalysts (e.g., Pd, Ni, Cu) to couple >P(O)H species with aryl/vinyl halides. researchgate.netorganic-chemistry.orgMilder conditions, broad substrate scope, high functional group tolerance. organic-chemistry.orgDevelopment of new ligands and catalyst systems.
HydrophosphinylationAddition of a P-H bond across an unsaturated C-C bond, often catalyzed by transition metals or initiated by radicals. researchgate.netHigh atom economy for creating P-C bonds.Controlling regioselectivity and stereoselectivity.

Exploration of New Reactivity Modes and Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing phosphinate chemistry is crucial for developing new transformations. The hydrolysis of phosphinates and phosphonates, for instance, is a challenging but important reaction that can proceed through different mechanisms (e.g., AAc2 or AAl1) depending on the substrate and conditions. mdpi.com Future research will likely focus on harnessing the unique electronic properties of the phosphinate group to control reactivity and discover new reaction pathways.

For Ethyl (chloromethyl)phosphinate, its structure presents multiple reactive sites: the electrophilic phosphorus center, the ester group susceptible to hydrolysis, and the highly reactive C-Cl bond in the chloromethyl group. ontosight.ainoaa.gov This multifunctionality makes it a versatile intermediate. The chloromethyl group can readily participate in nucleophilic substitution reactions, allowing for the introduction of various functional moieties.

Emerging areas of exploration include:

Asymmetric Catalysis: Developing chiral catalysts for the stereoselective synthesis of optically active phosphinates, which are valuable in medicinal chemistry and materials science. researchgate.net

Photoredox Catalysis: Utilizing visible light to initiate novel P-C bond-forming reactions under mild conditions, as has been successfully applied to phosphonate (B1237965) synthesis from aryl halides. organic-chemistry.org This could provide a new route to aryl-substituted phosphinates.

Mechanistic Probes: Designing specific phosphinate structures to serve as mechanistic probes to better understand complex reaction pathways, such as the hydrolysis of phosphate (B84403) esters in biological systems. mdpi.com

Detailed mechanistic studies, combining experimental kinetics with computational modeling, will be essential to unlock the full synthetic potential of phosphinates and to design reactions with high precision and selectivity. uiowa.edu

Reactivity ModeDescriptionPotential Application for Ethyl (chloromethyl)phosphinateMechanistic Focus
Nucleophilic Substitution at CarbonThe chloromethyl group acts as an electrophile, reacting with nucleophiles (e.g., amines, alkoxides).Grafting the phosphinate moiety onto polymers, surfaces, or biomolecules.Studying SN1 vs. SN2 pathways depending on substrate and conditions. uiowa.edu
Nucleophilic Attack at PhosphorusThe phosphorus center is electrophilic and can be attacked by nucleophiles, leading to substitution at the P-atom.Synthesis of new phosphinate derivatives by replacing the ethoxy group.Understanding the role of leaving groups and steric hindrance.
Ester HydrolysisCleavage of the P-O-Et bond under acidic or basic conditions to yield the corresponding phosphinic acid. mdpi.comPreparation of (chloromethyl)phosphinic acid as a ligand for materials synthesis.Elucidating reaction kinetics and the influence of substituents on the hydrolysis rate. mdpi.com
Radical ReactionsGeneration of radicals from the P-H bond of a precursor H-phosphinate or via the C-Cl bond.Polymerization initiator or participant in radical addition reactions.Investigating initiation methods and reaction pathways. organic-chemistry.org

Design of Advanced Phosphinate-Based Functional Materials

Phosphinates and their corresponding acids are increasingly being recognized as powerful building blocks for advanced functional materials, particularly in the realm of Metal-Organic Frameworks (MOFs). mdpi.com Phosphinate-based MOFs often exhibit greater hydrolytic and thermal stability compared to their carboxylate-based counterparts due to the stronger coordination bond between the phosphinate group and trivalent metal centers. nih.govchemrxiv.org

The ability to introduce pendant organic groups on the phosphorus atom provides a unique advantage, allowing for the fine-tuning of the chemical nature and functionality of the pores within the material. mdpi.comacs.org This is a significant advantage over phosphonates and carboxylates. mdpi.com For example, a linker derived from (chloromethyl)phosphinic acid could be used to construct a stable MOF. The chloromethyl groups lining the pores could then serve as reactive sites for post-synthetic modification, enabling the covalent attachment of other functional molecules to tailor the material's properties for specific applications.

Future research in this area is focused on:

Isoreticular Synthesis: Creating series of MOFs with the same underlying topology but different functional groups on the phosphinate linker to systematically tune properties like pollutant adsorption, gas separation, or catalytic activity. nih.govacs.org

Mixed-Linker MOFs: Combining phosphinate and phosphonate linkers within the same framework to create materials with novel properties and bridge the gap between different classes of MOFs. nih.gov

Hierarchical Structures: Using phosphinate-metal interactions to template the formation of hierarchically structured materials with engineered properties for energy and environmental applications. kaust.edu.sa

These materials are being explored for a wide range of applications, including heterogeneous catalysis, gas separation (especially CO₂ capture), drug delivery, and as components in electrochemical devices like fuel cells and batteries. mdpi.comdntb.gov.ua

Material TypeKey FeaturesPotential ApplicationsEmerging Research Trend
Phosphinate MOFsHigh thermal and hydrolytic stability; tunable pore functionality via pendant groups on phosphorus. mdpi.comnih.govacs.orgGas storage/separation, catalysis, pollutant removal, drug delivery. mdpi.comchemrxiv.orgPost-synthetic modification of linker functional groups. acs.org
Phosphonate-Phosphinate Hybrid MOFsCombines properties of both linker types; allows for introduction of free -OH groups from the phosphonate. nih.govIon exchange, proton conductivity. nih.govExploring the "isoreticular continuum" between different linker classes. nih.gov
Phosphinate-Based PolymersCan be designed with specific functionalities for improved adhesion or flame retardancy.Dental adhesives, flame retardants, specialty coatings. rsc.orgSynthesis of well-defined copolymers using controlled polymerization techniques. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of many organophosphorus compounds, including intermediates like Ethyl (chloromethyl)phosphinate, can involve reactive or hazardous reagents. Flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, reaction control, and scalability. vapourtec.comthieme.de By performing reactions in continuous-flow reactors (such as coiled tubing or microreactors), chemists can achieve precise control over parameters like temperature, pressure, and residence time, leading to higher yields and purities. vapourtec.com

The integration of flow chemistry with automation and real-time data analysis is a powerful emerging trend. vapourtec.comrsc.org Automated systems can perform high-throughput screening of reaction conditions to rapidly optimize syntheses. vapourtec.com This is particularly valuable for multistep processes, where intermediates can be generated and used in situ without isolation, streamlining the entire synthetic sequence. rsc.org

Key directions for phosphinate chemistry include:

Automated Optimization: Using algorithms to systematically explore reaction parameters (temperature, concentration, flow rate) to quickly find the optimal conditions for synthesizing complex phosphinates. mit.edu

On-Demand Synthesis: Developing automated platforms for the rapid, on-demand synthesis of specific phosphinate-containing molecules, such as biomacromolecules or pharmaceutical intermediates. mit.edu

For the synthesis of Ethyl (chloromethyl)phosphinate, a flow process could allow for the safe handling of potentially hazardous intermediates and precise control over exothermic reactions, ultimately leading to a more efficient and reproducible manufacturing process. noaa.gov

ParameterBatch SynthesisAutomated Flow Synthesis
Safety Large volumes of hazardous materials; potential for thermal runaway.Small reaction volumes, superior heat transfer, enhanced containment. vapourtec.com
Control Difficult to precisely control temperature and mixing, especially on a large scale.Precise, reproducible control over temperature, pressure, and residence time. vapourtec.com
Scalability Scaling up can be non-trivial and may require re-optimization.Seamless scale-up by running the system for longer periods. vapourtec.com
Optimization Time-consuming, requires discrete experiments.Rapid, high-throughput optimization using automated sequences and algorithms. rsc.orgmit.edu
Multistep Synthesis Requires isolation and purification of intermediates.Enables "telescoped" reactions without intermediate isolation. mit.edu

Expanding Computational and Data-Driven Approaches in Phosphinate Research

Computational chemistry and data-driven science are becoming indispensable tools in modern chemical research. bradford.ac.uk These approaches can vastly accelerate the discovery and development of new molecules and materials by providing insights that are difficult to obtain through experiments alone.

In the context of phosphinate chemistry, computational methods are being applied to:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum-mechanical methods to model reaction pathways, calculate transition state energies, and understand the intricate mechanisms of phosphinate reactions. rsc.org

Materials by Design: Simulating the assembly of phosphinate-based MOFs to predict their structure, stability, and properties (e.g., pore size, gas adsorption affinity) before attempting their synthesis in the lab. researchgate.net

Predictive Modeling: Employing machine learning (ML) and artificial intelligence (AI) to analyze large datasets and predict the properties or reactivity of new phosphinate compounds. researchgate.net Data-driven methods can guide synthetic efforts by identifying the most promising candidate molecules for a given application. nih.govrsc.org

For a molecule like Ethyl (chloromethyl)phosphinate, computational tools could be used to predict its reactivity with a wide range of nucleophiles, model its incorporation into a polymer or MOF structure, and calculate its physicochemical properties. Data-driven approaches could help in designing novel phosphinate structures with desired characteristics by learning from existing experimental data. nih.gov

ApproachApplication in Phosphinate ChemistryExample
Quantum Mechanics (e.g., DFT)Elucidating reaction mechanisms, calculating spectroscopic properties, determining electronic structures. rsc.orgModeling the transition state for the hydrolysis of a phosphinate ester. mdpi.com
Molecular Dynamics (MD)Simulating the behavior of phosphinate-based materials, such as the diffusion of guest molecules in a MOF.Studying the flexibility and stability of a phosphinate MOF in an aqueous environment.
Machine Learning (ML) / AIPredicting reaction outcomes, identifying structure-property relationships, guiding automated synthesis platforms. researchgate.netnih.govDeveloping a model to predict the thermal stability of new phosphinate-based polymers.
Computer-Aided Synthesis Planning (CASP)Proposing novel and efficient synthetic routes to target phosphinate molecules. mit.eduGenerating a multi-step synthetic plan for a complex phosphinate-containing drug candidate.

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